Hydroxylammonium nitrate

Description

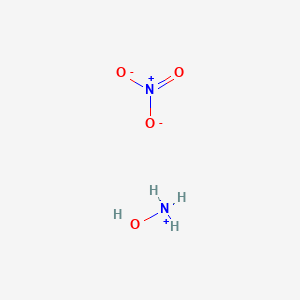

Structure

2D Structure

Properties

IUPAC Name |

hydroxyazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZNQFRBUFHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13465-08-2 | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for Hydroxylammonium Nitrate

Chemical Neutralization Reactions for Hydroxylammonium Nitrate (B79036) Preparation

The most direct method for synthesizing hydroxylammonium nitrate is the neutralization reaction between a hydroxylamine (B1172632) source and nitric acid. This acid-base reaction is fundamental to many industrial production processes for HAN.

The synthesis of this compound via neutralization involves the reaction of hydroxylamine (NH₂OH), a weak base, with nitric acid (HNO₃), a strong acid. The mechanism is a classic acid-base proton transfer. The lone pair of electrons on the nitrogen atom of the hydroxylamine molecule accepts a proton (H⁺) from the nitric acid. This results in the formation of the hydroxylammonium cation (NH₃OH⁺) and the nitrate anion (NO₃⁻). mdpi.comresearchgate.net

In aqueous solutions, HAN exists as dissociated ions, NH₃OH⁺ and NO₃⁻. mdpi.comresearchgate.net The reaction is reversible, and controlling the reaction conditions is crucial to drive the equilibrium toward the product side and maximize the yield of this compound. mdpi.comresearchgate.net The process is autocatalytic, where nitrous acid (HNO₂), often present as an impurity or formed during the reaction, can catalyze the process. rsc.orgosti.gov The mechanism can involve the oxidation of unprotonated hydroxylamine by nitrogen tetroxide (N₂O₄) to form a nitroxyl (B88944) diradical (HNO), which is then further oxidized. rsc.org

The yield and purity of this compound produced via neutralization are highly dependent on the reaction conditions. Key parameters that are optimized include pH, temperature, and reactant concentrations.

pH Control: The pH of the reaction mixture is a critical factor. Studies have shown that maintaining a specific pH can lead to a higher concentration of the final product. For instance, one study found that an aqueous HAN solution obtained at a pH of 7.06 resulted in the highest HAN concentration of 60%, with a corresponding density of 1.39 g/mL. mdpi.comresearchgate.net

Temperature Management: The neutralization reaction is exothermic, and temperature control is vital to prevent the decomposition of both the reactant hydroxylamine and the product, this compound. The process is typically conducted at low temperatures, ranging from greater than -50° C to less than 40° C. google.com More specific temperature ranges, such as from -7° C to 30° C, have been found to yield good results. google.com

Reactant Concentration: The concentration of the starting materials directly influences the concentration of the resulting HAN solution. google.com Alcohol-free aqueous hydroxylamine solutions with concentrations between 10 wt. % and 50 wt. % are often used. google.com Similarly, the nitric acid concentration is typically in the range of 20 wt. % to 70 wt. %. google.com Using higher concentrations of reactants generally leads to a more concentrated HAN product, which is often desirable. google.com

Table 1: Optimized Reaction Conditions for HAN Synthesis via Neutralization

| Parameter | Optimized Value/Range | Outcome/Note | Source |

|---|---|---|---|

| pH | 7.06 | Yields highest HAN concentration (60%) | mdpi.comresearchgate.net |

| Temperature | > -50°C to < 40°C | General operating range to prevent decomposition | google.com |

| Temperature | > -7°C to 30°C | Preferred operating range for good results | google.com |

| Hydroxylamine Conc. | 10 wt. % - 50 wt. % | Higher concentration leads to more concentrated HAN | google.com |

| Nitric Acid Conc. | 20 wt. % - 70 wt. % | Directly impacts final product concentration | google.com |

Ion Exchange Techniques in this compound Synthesis

Ion exchange offers an alternative route to HAN, particularly for converting other hydroxylammonium salts, thereby avoiding the direct use of hydroxylamine, which can be unstable.

This method involves the conversion of hydroxylammonium sulfate (B86663) [(NH₃OH)₂SO₄] into this compound using a cation exchange resin. google.comgoogle.com The process is carried out in a series of steps:

Adsorption: An aqueous solution of hydroxylammonium sulfate is passed through a bed of a cation exchange resin. The hydroxylammonium cations (NH₃OH⁺) are adsorbed onto the resin, displacing the ions previously on the resin (typically H⁺). google.com

Washing: The resin bed is then washed, usually with water, to remove the non-adsorbed sulfate anions (SO₄²⁻) and any other impurities. google.com

Elution: Finally, an aqueous solution of nitric acid is passed through the resin bed. The high concentration of protons (H⁺) from the nitric acid displaces the adsorbed hydroxylammonium cations (NH₃OH⁺) from the resin. The NH₃OH⁺ cations then combine with the nitrate anions (NO₃⁻) from the nitric acid in the eluate, forming an aqueous solution of this compound. google.com

While effective, this method can be a complicated batch process, and there is a potential risk of a reaction between the cation exchange resin and the nitric acid used for elution. google.com The resulting HAN solution can also be quite dilute. google.com

Hydrolysis-Based Synthetic Pathways for this compound Precursors

Hydrolysis of certain nitrogen-containing organic compounds, such as oximes, can be used to generate hydroxylammonium salts, which can then be used to produce this compound.

Oximes, which have the general formula RR'C=NOH, can be hydrolyzed in the presence of an acid catalyst to yield a ketone or aldehyde and a hydroxylammonium salt. wikipedia.org This reaction provides an indirect pathway to synthesizing HAN precursors.

A specific example is the hydrolysis of cyclohexanone (B45756) oxime using nitric acid. researchgate.net This reaction directly produces this compound and cyclohexanone. The reaction is: C₆H₁₀NOH + HNO₃ + H₂O → [NH₃OH]⁺[NO₃]⁻ + C₆H₁₀O

Research into this method has focused on optimizing reaction conditions to maximize the conversion of the oxime and the selectivity towards this compound. One study developed an efficient approach where the conversion of cyclohexanone oxime reached 62.6%, with a high selectivity to this compound (96.9%) and cyclohexanone (97.4%) under optimal conditions. researchgate.net This technique, which couples the hydrolysis reaction with separation methods to remove the ketone byproduct, can drive the reaction forward and significantly enhance the yield of the desired hydroxylammonium salt. google.com

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | NH₃OHNO₃ |

| Hydroxylamine | NH₂OH |

| Nitric Acid | HNO₃ |

| Hydroxylammonium Sulfate | (NH₃OH)₂SO₄ |

| Nitrous Acid | HNO₂ |

| Nitrogen Tetroxide | N₂O₄ |

| Cyclohexanone Oxime | C₆H₁₀NOH |

| Cyclohexanone | C₆H₁₀O |

| Barium Nitrate | Ba(NO₃)₂ |

| Sodium Nitrate | NaNO₃ |

Electrochemical Approaches to this compound Production

Electrochemical synthesis presents a direct and efficient pathway for the production of this compound (HAN), circumventing some of the challenges associated with traditional chemical neutralization and ion exchange methods. This approach primarily involves the controlled electrochemical reduction of nitric acid.

A prominent method involves an electrochemical cell designed with distinct cathode and anode compartments, separated by a membrane or diaphragm. google.com In this process, an aqueous nitric acid solution serves as the catholyte, which is fed into the cathode compartment. google.com The electrolysis of the catholyte is conducted under specific conditions to yield a solution of hydroxylamine nitrate. google.com Critical parameters for this process include maintaining the cathodic reaction temperature below 50°C and controlling the cathode half-cell potential to a range of approximately -0.5 to -3.0 volts. google.com This direct synthesis is capable of producing highly concentrated and pure HAN solutions suitable for specialized applications like monopropellants. google.com

Early electrolytic processes often used cathodes with high hydrogen overvoltage, such as mercury, and focused on producing hydroxylamine salts of mineral acids like sulfuric or hydrochloric acid, which would then require conversion to hydroxylamine nitrate. google.com More recent advancements have explored other electrode materials. For instance, research into the efficacy of gold (Au) as a selective electrocatalyst for the reduction of nitrate to hydroxylamine has shown promising results. mpg.de Systematic optimization of experimental parameters such as nitrate concentration, pH, and applied potential is crucial for maximizing yield and efficiency. mpg.de

Detailed research findings have demonstrated the viability of these electrochemical methods. In one example of direct nitric acid reduction, electrolysis was conducted with a cathode half-cell voltage between -0.7 and -1.2 volts vs a Standard Calomel Electrode (SCE) at an average cathode current density of 0.4 KA/m². google.com This process yielded a final HAN concentration of 4.2 moles per liter, with an average cell current efficiency of 67%. google.com Studies using a gold electrocatalyst in 0.1 M nitric acid at an applied potential of -0.7 V vs. RHE have achieved a hydroxylamine yield of 230.1 ± 19 µmol h⁻¹ cm⁻² with a faradaic efficiency of 34.2 ± 2.8%. mpg.de

Table 1: Comparative Data on Electrochemical HAN Synthesis Methods

| Parameter | Direct Nitric Acid Reduction | Gold (Au) Electrocatalysis |

| Catholyte | Aqueous Nitric Acid Solution | 0.1 M Nitric Acid |

| Cathode Material | Not specified (high H₂ overvoltage) | Gold (Au) |

| Applied Potential | -0.7 to -1.2 V vs SCE | -0.7 V vs RHE |

| Current Density | 0.4 KA/m² | Not specified |

| Final HAN Concentration | 4.2 mol/L | Not specified |

| Yield | Not specified | 230.1 ± 19 µmol h⁻¹ cm⁻² |

| Faradaic Efficiency | 67% | 34.2 ± 2.8% |

Post-Synthesis Processing for this compound Concentration and Purification

Following the initial synthesis, solutions of this compound often require further processing to increase their concentration and purity to meet the stringent requirements of their applications. Low concentrations of aqueous HAN can be an obstacle for its effective use. google.com

Concentrating HAN solutions presents a significant challenge due to the compound's thermal instability. sciencemadness.org Techniques that involve heating, such as standard distillation or evaporation, are generally avoided because they can lead to the decomposition of this compound. google.com However, controlled methods can be employed for purification and concentration. One approach involves the use of a rotary evaporator. eucass.eu For instance, a pristine HAN solution can be purified and concentrated to approximately 73 wt% by processing it in a rotary evaporator for a specific duration. eucass.eu Research has also indicated that when evaporating the solvent, the maximum achievable concentration of a HAN solution does not typically exceed 80%. researchgate.netmdpi.com

An alternative strategy to produce a concentrated and pure product focuses on the purification of the reactants prior to synthesis. One such process involves distilling an aqueous, alcohol-free hydroxylamine solution under low-pressure conditions (less than about 50 mm Hg) at a temperature not exceeding 65°C. google.com This purified hydroxylamine solution is then condensed and subsequently added to concentrated nitric acid at a low temperature (not greater than about 30°C). google.com This method yields an essentially impurity-free and alcohol-free aqueous HAN solution at a usable concentration without the need for post-synthesis concentration of the thermally sensitive HAN itself. google.com The production of concentrated and highly purified HAN can also be achieved by carefully adding diluted nitric acid to a solution containing an excess of aqueous hydroxylamine, while the mixture is cooled and agitated to prevent localized high concentrations of nitric acid and maintain a temperature below 60°C. wipo.int

Table 2: Post-Synthesis Processing Parameters for HAN

| Method | Key Process | Temperature | Pressure | Achieved Concentration | Reference |

| Rotary Evaporation | Post-synthesis concentration | Not specified | Not specified | ~73 wt% | eucass.eu |

| Solvent Evaporation | Post-synthesis concentration | Not specified | Not specified | Up to 80 wt% | researchgate.netmdpi.com |

| Pre-synthesis Distillation | Distillation of hydroxylamine reactant | ≤ 65°C | < 50 mm Hg | High concentration product | google.com |

| Controlled Neutralization | Addition of nitric acid to excess hydroxylamine | < 60°C | Atmospheric | Concentrated product | wipo.int |

Mechanistic Elucidation of Hydroxylammonium Nitrate Decomposition

Fundamental Thermal Decomposition Pathways of Hydroxylammonium Nitrate (B79036)

NH₃OHNO₃ → HONO + HNO + H₂O

Following this, a series of reactions, including the exothermic reactions of HAN with nitrous acid and the dimerization of nitroxyl (B88944), contribute to the acceleration of the decomposition.

The thermolysis of hydroxylammonium nitrate leads to the evolution of several gaseous products, with nitrous oxide (N₂O) being a principal component. The formation of these gases is a result of a network of subsequent reactions involving the initial decomposition products.

Key reactions contributing to the formation of gaseous products include:

Formation of Nitrous Oxide (N₂O): A significant pathway for N₂O production is the reaction between this compound and nitrous acid (HONO), which also generates nitric acid (HNO₃) and water. jes.or.jp Another important reaction is the dimerization of nitroxyl (HNO), which is highly exothermic and yields N₂O and water. jes.or.jp

NH₃OHNO₃ + HONO → N₂O + 2H₂O + HNO₃ jes.or.jp

2HNO → N₂O + H₂O jes.or.jp

Other Nitrogen Oxides: At higher temperatures, other nitrogen oxides such as nitric oxide (NO) and nitrogen dioxide (NO₂) can also be formed. nih.gov The catalytic decomposition of HAN, particularly with iridium-based catalysts, has been shown to enhance the formation of NO. nih.govosti.govdtic.mil

The thermal decomposition of this compound is characterized by a distinct autocatalytic behavior, where reaction products accelerate the rate of decomposition. Nitrous acid (HONO) and, indirectly, nitric oxide (NO) play a pivotal role in this process.

The autocatalysis is primarily driven by an acid-catalyzed nitration-nitrosation pathway. researchgate.netnih.gov The nitrous acid formed in the initial decomposition steps reacts with HAN in a subsequent exothermic reaction, leading to a rapid increase in the decomposition rate. jes.or.jp This creates a feedback loop where the production of HONO leads to further and faster decomposition of HAN.

The rate of thermal decomposition of this compound solutions is governed by key kinetic parameters, primarily the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. These parameters are influenced by factors such as the concentration of the HAN solution.

The table below summarizes some of the reported kinetic parameters for the thermal decomposition of HAN.

| Parameter | Value | Conditions/Notes |

| Activation Energy (Ea) | ~95 kJ/mol | Overall thermal decomposition. researchgate.net |

| Activation Energy (Ea) | 93.9 kJ/mol | In agreement with other reported values. researchgate.net |

| Activation Energy (Ea) | 82 ± 0.4 kJ/mol | Reported in literature. researchgate.net |

| Activation Energy (Ea) | 104.6 kJ/mol | Reported in literature. researchgate.net |

| Activation Energy (Ea) | 107 kJ/mol | Reported in literature. researchgate.net |

| Pre-exponential Factor (A) | 1.2 x 10¹⁰ s⁻¹ | For the rate-limiting step in concentrated HAN. researchgate.net |

This table is based on available data and is intended for illustrative purposes.

A kinetic compensation effect has been observed, which may reconcile the linear correlation seen in previously reported apparent Arrhenius parameters. researchgate.netnih.gov

Catalytically-Driven Decomposition of this compound

The decomposition of this compound can be significantly influenced by the presence of catalysts. Catalysts can lower the decomposition temperature and alter the reaction pathways, which is of great interest for propulsion applications where controlled and efficient energy release is paramount. Heterogeneous catalysis, in particular, using metal oxides and noble metals, has been extensively studied.

A variety of materials have been investigated for their catalytic activity in HAN decomposition, with cerium oxide and iridium-based catalysts showing significant promise. researchgate.netnih.govrsc.orgresearchgate.net These catalysts function by providing active sites that facilitate the breakdown of HAN and its intermediates.

Cerium Oxide (Ceria)-Based Catalysts: Cerium oxide, often doped with other metals like cobalt, has demonstrated effectiveness in catalyzing HAN decomposition. nih.govrsc.orgresearchgate.net The catalytic activity of ceria is largely attributed to the redox couple of Ce³⁺/Ce⁴⁺ ions, which facilitates the redox reactions involved in the decomposition. nih.govrsc.orgresearchgate.net The decomposition over ceria-based catalysts is typically characterized by three stages: an inception phase, a peak decomposition phase, and a decay phase, each with a distinct activation energy. researchgate.net Ceria-based catalysts have been shown to favor the formation of nitrogen (N₂) and enhance the decomposition of nitric acid. researchgate.net

Iridium-Based Catalysts: Iridium, often supported on materials like alumina (γ-Al₂O₃) or silica (SiO₂), is a highly active catalyst for HAN decomposition. researchgate.netresearchgate.net Iridium-based catalysts can significantly lower the onset temperature of decomposition, with some studies demonstrating decomposition even at room temperature. researchgate.net The decomposition over iridium-based catalysts is generally observed to occur in two stages. researchgate.net These catalysts are known to enhance the formation of nitric oxide (NO) by promoting the decomposition of hydroxylamine (B1172632), a primary product of HAN decomposition. osti.govdtic.mil While highly effective, iridium-based catalysts can be prone to deactivation at the high temperatures characteristic of HAN decomposition. researchgate.net

The following table provides a comparative overview of the activation energies for thermal and catalytically-driven decomposition of HAN.

| Decomposition Method | Stage | Activation Energy (Ea) |

| Thermal Decomposition | Overall | ~95 kJ/mol researchgate.net |

| Ceria-Based Catalyst | Inception | ~33 kJ/mol researchgate.net |

| Peak | ~170 kJ/mol researchgate.net | |

| Decay | ~130 kJ/mol researchgate.net | |

| Iridium-Based Catalyst | Stage 1 | ~65 kJ/mol researchgate.net |

| Stage 2 | ~120 kJ/mol researchgate.net |

This table is based on available data and is intended for illustrative purposes.

Surface Reaction Mechanisms in Catalytic this compound Decomposition

The catalytic decomposition of this compound (HAN) involves complex surface reactions that differ from its thermal decomposition pathways. The introduction of a catalyst alters the reaction mechanism, significantly influencing the products formed. For instance, when HAN aerosols are reacted on heated iridium targets, a notable enhancement in the production of nitric oxide (NO) relative to hydroxylamine (HA) is observed. nih.govdtic.mil This suggests that a key pathway in the catalytic decomposition of HAN is the formation of NO through the decomposition of HA. nih.govdtic.mil

The catalytic process is understood to be initiated by the adsorption and subsequent decomposition of the hydroxylammonium ion (NH₃OH⁺) on the catalyst surface. researchgate.net This step is considered crucial and relatively facile. researchgate.net Different catalysts can promote different pathways; for example, Ru/ZSM-5 has been shown to be a highly effective and reusable catalyst for the complete decomposition of HAN in a nitric acid medium at temperatures around 80°C. nih.gov The effect of the catalyst on the fundamental decomposition mechanism of the aqueous HAN solution has been observed to be negligible, with the primary role being the reduction of the decomposition onset temperature. mdpi.com

Impact of Catalyst Structure and Composition on this compound Decomposition Efficiency

The efficiency of this compound (HAN) decomposition is profoundly influenced by the composition and structure of the catalyst used. Various materials have been investigated to lower the decomposition onset temperature and enhance reaction rates, which is critical for applications such as monopropellant thrusters. mdpi.comresearchgate.net

Studies comparing different active metals impregnated on a cordierite (B72626) honeycomb support structure have revealed significant differences in catalytic performance. mdpi.comresearchgate.net Metals such as manganese (Mn), cobalt (Co), copper (Cu), platinum (Pt), and iridium (Ir) have been evaluated. Among these, the Cu/honeycomb catalyst demonstrated the strongest effect, significantly lowering the decomposition onset temperature of the HAN solution. mdpi.comresearchgate.net This superior performance is attributed to the high intrinsic activity of copper compared to the other tested metals. mdpi.comresearchgate.net The use of an efficient catalyst like the Cu/honeycomb can reduce the decomposition onset temperature by over 40°C compared to the purely thermal process, which is advantageous as it can eliminate the need for preheating the catalyst bed in a thruster, thereby saving energy. mdpi.com

Iridium-based catalysts are also extensively studied and used. researchgate.netacs.org For instance, the Shell 405 catalyst, which consists of iridium on a γ-Al₂O₃ support, is known to be very active for HAN decomposition. researchgate.net The catalytic effect has been described as increasing the pre-exponential factor in the reaction mechanism rather than reducing the activation energy. acs.orgnih.gov Combinations of iridium with various metal oxides, such as Ir-CuO and Ir-Al₂O₃, have been investigated to optimize performance. acs.org The physical structure, such as using a honeycomb support, provides a large surface area for the reaction while maintaining structural integrity under high thermal stress. mdpi.comresearchgate.net

| Catalyst Composition | Support Structure | Key Research Finding | Decomposition Onset Temperature (°C) |

|---|---|---|---|

| Copper (Cu) | Honeycomb (Cordierite) | Showed the strongest effect in lowering the decomposition onset temperature due to high intrinsic activity. mdpi.comresearchgate.net | 41 |

| Iridium (Ir) | Honeycomb (Cordierite) | Effective in catalytic decomposition, though less so than copper in this specific study for onset temperature. mdpi.com | Not specified |

| Platinum (Pt) | Honeycomb (Cordierite) | Demonstrated catalytic activity for HAN decomposition. mdpi.com | Not specified |

| Manganese (Mn) | Honeycomb (Cordierite) | Evaluated for catalytic performance. mdpi.comresearchgate.net | Not specified |

| Cobalt (Co) | Honeycomb (Cordierite) | Evaluated for catalytic performance. mdpi.comresearchgate.net | Not specified |

| Ruthenium (Ru) | ZSM-5 | Efficient for complete decomposition of HAN in 1.0 mol L⁻¹ HNO₃ at 80°C. nih.gov | Not specified (tested at 80°C) |

| None (Thermal) | N/A | Baseline for comparison, showing a much higher onset temperature. mdpi.com | 86 |

Investigation of Catalyst Deactivation and Regeneration Processes in this compound Systems

Catalyst deactivation is a significant challenge in the practical application of this compound (HAN) decomposition systems, particularly in high-temperature and oxidizing environments like those found in monopropellant thrusters. researchgate.net Iridium-based catalysts, such as the widely used Shell 405, are highly active for HAN decomposition but are susceptible to deactivation after repeated use. researchgate.net The primary causes of this deactivation are the high exhaust gas temperatures and the strongly oxidizing medium created by the decomposition products. researchgate.net

Characterization of fresh and deactivated catalysts reveals that changes in the physical and chemical properties of the catalyst are responsible for the loss of performance. The key indicators of deactivation in Ir-based catalysts have been identified as alterations in the particle distribution and the oxidation state of the iridium. researchgate.net High temperatures can lead to sintering of the metal particles, which reduces the active surface area and, consequently, the catalyst's efficiency. researchgate.net

Despite these challenges, studies have demonstrated the potential for long-duration operation. A single laboratory catalytic thruster using the S405 catalyst has achieved over 8,000 seconds of cumulative operation, indicating a high degree of restartability for both the HAN propellant and the catalyst. researchgate.net Furthermore, research on other catalyst formulations, such as Cu/honeycomb, has shown that the catalyst can be recovered and reused for the decomposition of aqueous HAN solutions, even after repeated cycles of thermal shock and reaction. mdpi.com This suggests that certain catalyst structures and compositions may offer enhanced durability and potential for regeneration, although specific industrial regeneration processes for HAN decomposition catalysts are not extensively detailed in the provided literature.

Electrolytic Decomposition Phenomena of this compound

Electrochemical Reaction Pathways of Aqueous this compound

The electrolytic decomposition of aqueous this compound (HAN) is an efficient method for initiating its breakdown, leveraging the ionic nature of the solution. acs.orgnih.gov The process involves a series of electrochemical reactions at the anode and cathode, which produce various chemical species that can then lead to further thermal decomposition. researchgate.netuc.edu

Upon the application of an electric current, the primary species in the solution, the hydroxylammonium cation ([NH₃OH]⁺) and the nitrate anion ([NO₃]⁻), are driven towards the electrodes. The proposed reaction mechanisms involve multiple steps at both the anode and cathode. acs.orgnih.gov

At the Anode (Oxidation): The primary anodic reaction is the oxidation of water, which produces oxygen gas and hydrogen ions:

2H₂O → O₂(g) + 4H⁺ + 4e⁻

At the Cathode (Reduction): The cathodic reactions are more complex. The nitrate ion is reduced, and research suggests two possible pathways for this reduction, leading to the formation of nitrite (B80452) ions (NO₂⁻) and other products. acs.orgnih.gov

NO₃⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O

NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻

| Electrode | Reaction Type | Electrochemical Reaction Pathway |

|---|---|---|

| Anode | Oxidation | 2H₂O → O₂(g) + 4H⁺ + 4e⁻ acs.org |

| Cathode | Reduction | NO₃⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O acs.orgnih.gov |

| Cathode | Reduction | NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻ acs.orgnih.gov |

| Solution | Chemical Reaction | NH₃OH⁺ + NO₂⁻ → N₂O + 2H₂O acs.orgnih.gov |

Influence of Electrode Materials and System Parameters on Electrolytic this compound Decomposition

The effectiveness of the electrolytic decomposition of this compound (HAN) is highly dependent on the choice of electrode materials and the operational system parameters. acs.org The materials directly influence the surface chemical reactions, while parameters like applied voltage and electrode surface area control the rate and efficiency of the process. acs.orgnih.gov

A wide range of electrode materials has been tested, including both inert and sacrificial types. acs.org

Sacrificial Electrodes: Materials like copper and aluminum have been shown to outperform inert electrodes. mendeley.comresearchgate.net These materials are consumed during the process, which provides an additional current and can accelerate the decomposition, leading to a rapid temperature increase. acs.org For example, using copper wire electrodes, a HAN solution can reach 100°C in approximately 10 seconds. mendeley.comresearchgate.net

Inert Electrodes: Materials like graphite, platinum, and stainless steel are designed to resist consumption. acs.orgacs.org However, they can suffer from other issues. Platinum electrodes, for instance, can experience an "inhibition effect" where nitrate ions adsorb onto the electrode surface, hindering further decomposition. acs.org Graphite electrodes have been demonstrated to be more energy-efficient for initiating decomposition compared to copper. researchgate.net A hybrid combination of a stainless steel cathode and a platinum anode has been used to achieve repeatable and consistent decomposition by altering the cathodic reaction and eliminating the inhibition effect. acs.orgacs.org

System parameters play a crucial role:

Applied Voltage: There appears to be an optimum voltage that results in the fastest decomposition process. nih.govresearchgate.net Increasing the voltage generally speeds up the reaction, but excessively high voltages can lead to issues like anodic inhibition. nih.gov The power consumption is also a key factor, with a range of 100 W–300 W found to be effective for triggering decomposition with copper electrodes. mendeley.comresearchgate.net

Electrode Surface Area: Increasing the electrode surface area generally accelerates the electrolytic process and increases the maximum current. acs.orgnih.gov A larger anode surface area can be particularly important at higher voltages to overcome the anodic inhibition phenomenon. nih.govresearchgate.net

| Electrode Material | Type | Key Characteristics / Findings |

|---|---|---|

| Copper (Cu) | Sacrificial | Outperforms inert electrodes; rapid temperature increase (reaches 100°C in ~10s). acs.orgmendeley.comresearchgate.net |

| Aluminum (Al) | Sacrificial | Performs better than inert electrodes. acs.orgmendeley.com |

| Graphite | Inert | More energy-efficient in initiating decomposition compared to copper. acs.orgresearchgate.net |

| Platinum (Pt) | Inert | Can suffer from an inhibition effect due to nitrate ion adsorption. acs.org |

| Stainless Steel (SS) | Inert | Used effectively as a cathode in combination with a platinum anode to prevent inhibition. acs.orgacs.org |

| Titanium (Ti) | Inert | Tested as an electrode material for HAN decomposition. acs.orgnih.gov |

| Silver (Ag) | Inert | Tested as an electrode material for HAN decomposition. acs.orgnih.gov |

Co-electrolysis Effects in this compound-Fuel Mixtures

The addition of fuel components to this compound (HAN) solutions can significantly enhance the electrolytic decomposition process through co-electrolysis. nih.govacs.org This effect has been investigated in HAN-fuel mixtures, particularly with the addition of urea and methanol (B129727), using a stainless steel-platinum (SS-Pt) electrode pair. acs.org

These findings highlight that the choice of fuel is critical in HAN-based propellant mixtures intended for electrolytic ignition. The co-electrolysis effect is not universal and depends on the electrochemical properties of the added fuel. The successful enhancement with urea demonstrates a promising path for developing more efficient and reliable electrolytic decomposition systems for HAN-based propellants. nih.gov

| Mixture Composition | Effect on Max. Gas Temperature (Tgmax) | Effect on Temperature Increase Rate | Underlying Mechanism |

|---|---|---|---|

| HAN-Urea (≥20% Urea) | 67% Increase nih.govacs.org | 185% Increase nih.govacs.org | Co-electrolysis of urea releases additional electrons, enhancing overall HAN decomposition. nih.govacs.org |

| HAN-Methanol (20% MeOH) | No Improvement nih.govacs.org | Increased nih.govacs.org | Different decomposition behavior with a slower, more gradual temperature profile. acs.org |

| HAN Solution (Benchmark) | Baseline | Baseline | Standard electrolytic decomposition of aqueous HAN. acs.org |

Advanced Analysis of Decomposition Intermediates and Products

Characterization of Gaseous Effluents from this compound Decomposition

The decomposition of this compound (HAN) yields a complex mixture of gaseous products, the composition of which is highly dependent on the decomposition method (e.g., thermal, electrolytic, catalytic) and experimental conditions such as pressure. researchgate.net

Electrolytic decomposition of HAN solutions also produces a range of gaseous effluents. The main products identified via Fourier-transform infrared spectroscopy (FTIR) are nitrogen dioxide (NO₂) and nitrous oxide (N₂O). acs.org A broader analysis of electrolysis consequences suggests the propellant decomposes into numerous species, including gaseous hydrogen (H₂) and oxygen (O₂), alongside N₂O, N₂, NO, and NO₂. uc.edu

Catalytic decomposition introduces further variations in the gaseous product profile. When decomposed over heated copper and iridium targets, identified products include ammonia (B1221849) (NH₃), water (H₂O), nitric oxide (NO), and small amounts of nitrogen dioxide (NO₂) at higher temperatures. dtic.milosti.gov Notably, under these specific catalytic conditions, N₂O was not detected. dtic.milosti.gov The use of various metal oxide/honeycomb catalysts has been shown to generate nitrous acid (HNO₂) and N₂O. mdpi.com

The table below summarizes the gaseous effluents identified across different decomposition methods as reported in various studies.

| Gaseous Product | Chemical Formula | Decomposition Method(s) | Detection Technique(s) | Reference(s) |

|---|---|---|---|---|

| Nitrous Oxide | N₂O | Thermal, Electrolytic, Catalytic | FTIR, Mass Spectrometry | elsevier.comjes.or.jpresearchgate.netacs.orgmdpi.com |

| Water | H₂O | Thermal, Catalytic | FTIR, Mass Spectrometry | elsevier.comjes.or.jpresearchgate.netdtic.milosti.gov |

| Nitric Oxide | NO | Thermal, Catalytic | FTIR, Mass Spectrometry | elsevier.comresearchgate.netdtic.milosti.gov |

| Nitrogen Dioxide | NO₂ | Thermal, Electrolytic, Catalytic | FTIR, Mass Spectrometry | elsevier.comresearchgate.netacs.orgdtic.milosti.gov |

| Nitric Acid | HNO₃ | Thermal | FTIR | elsevier.com |

| Ammonia | NH₃ | Thermal, Catalytic | Mass Spectrometry | researchgate.netacs.orgdtic.milosti.gov |

| Nitrogen | N₂ | Thermal, Electrolytic | Mass Spectrometry | researchgate.netuc.edu |

| Nitrous Acid | HNO₂ | Catalytic | FTIR | mdpi.com |

| Hydrogen | H₂ | Electrolytic | Not Specified | uc.edu |

| Oxygen | O₂ | Electrolytic | Not Specified | uc.edu |

Identification of Liquid-Phase Reaction Intermediates in this compound Systems

The decomposition of HAN in the liquid phase proceeds through several key reactive intermediates. The initial step in the decomposition mechanism is proposed to be the formation of Nitroxyl (HNO) and Nitrous acid (HONO). jes.or.jp Nitrous acid is considered a particularly important, though challenging to detect, intermediate in the reaction pathway. acs.org

In addition to these transient species, the primary components of the reversible decomposition of HAN in solution are hydroxylamine (NH₂OH) and nitric acid (HNO₃). mdpi.comnih.gov During electrolytic decomposition, the propellant is understood to break down into these condensed-phase species along with HONO and HNO. uc.edu The use of catalysts, such as iridium, can facilitate the decomposition of HAN into hydroxylamine and nitric acid. nih.gov The generation of nitric acid is considered a primary liquid-phase reaction, and its reaction path can be activated by an iridium-based catalyst. acs.org

The table below lists the principal liquid-phase intermediates identified during the decomposition of this compound.

| Liquid-Phase Intermediate | Chemical Formula | Role in Decomposition | Reference(s) |

|---|---|---|---|

| Nitrous Acid | HONO (or HNO₂) | Key intermediate, formation is rate-determining. Reacts with HAN to accelerate decomposition. | jes.or.jpuc.edumdpi.comacs.org |

| Nitroxyl | HNO | Product of the initial decomposition reaction. | jes.or.jpuc.edumdpi.com |

| Hydroxylamine | NH₂OH | Primary product of reversible HAN decomposition and catalytic decomposition. | uc.edumdpi.comnih.gov |

| Nitric Acid | HNO₃ | Primary product of reversible HAN decomposition; its generation is a key liquid-phase reaction. | uc.edumdpi.comnih.govacs.org |

| Hydroxylammonium Ion | NH₃OH⁺ | Reactant ion in solution. | acs.org |

| Nitrite Ion | NO₂⁻ | Reacts with NH₃OH⁺ to produce N₂O. | acs.org |

Computational and Theoretical Chemistry of Hydroxylammonium Nitrate

Quantum Mechanical Investigations of Hydroxylammonium Nitrate (B79036) Reactivity

Quantum mechanics offers a foundational approach to studying the behavior of molecules and their reactions. Through various computational methods, it is possible to calculate the electronic structure of reactants, products, and transition states, thereby mapping out the energetic landscape of chemical transformations.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the decomposition of HAN, identifying plausible reaction pathways and the structures of their corresponding transition states.

Research using DFT methods, such as ωB97XD, has determined several key pathways for the initial decomposition of HAN in aqueous solutions. researchgate.netbibliotekanauki.pl Optimized structures for reactants, products, and transition states have been calculated to elucidate the decomposition mechanism. researchgate.netbibliotekanauki.pl Studies have identified three primary initial decomposition pathways with comparable energy barriers:

An ion-neutral reaction between the hydroxylammonium cation (NH₃OH⁺) and nitric acid (HNO₃). researchgate.netbibliotekanauki.pl

A neutral-neutral reaction involving the ammonia (B1221849) oxide tautomer (NH₃O) and nitric acid. researchgate.netbibliotekanauki.pl

The self-decomposition of nitric acid. researchgate.netbibliotekanauki.pl

Table 1: Calculated Energy Barriers for Initial HAN Decomposition Pathways

| Reaction Pathway | Description | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Ion-Neutral | NH₃OH⁺ + HNO₃ | 91.7 | researchgate.netbibliotekanauki.pl |

| Neutral-Neutral | NH₃O + HNO₃ | 88.7 | researchgate.netbibliotekanauki.pl |

| Self-Decomposition | HNO₃ + HNO₃ | 89.8 | researchgate.netbibliotekanauki.pl |

To refine the energetic data obtained from DFT calculations, researchers employ high-level ab initio methods. These methods, while computationally more intensive, provide more accurate thermochemical properties and energy barriers.

Complete Basis Set (CBS-QB3) and Gaussian-4 (G4) theories are prominent examples of such high-accuracy composite methods. jes.or.jpwayne.eduscispace.com These approaches have been used to calculate the total electron energies of the structures optimized at the DFT level, yielding more reliable energy barriers for the identified reaction pathways. researchgate.netbibliotekanauki.pl For instance, the energy barriers for the initial decomposition pathways of HAN were determined using the CBS-QB3 level of theory to provide greater accuracy. researchgate.netbibliotekanauki.pl

Furthermore, the G4 level of theory has been instrumental in developing detailed kinetic models by providing accurate thermodynamic data, such as heats of formation, for the various chemical species involved in HAN decomposition. jes.or.jpjes.or.jp This includes calculating thermal corrections, formation enthalpies, entropies, and heat capacities from partition functions using statistical machinery based on G4 theory. jes.or.jpjes.or.jp

Since HAN is typically used in an aqueous solution, the surrounding water molecules significantly influence its reactivity. Computational models must account for these solvent effects. Implicit solvation models are an efficient way to achieve this by representing the solvent as a continuous medium with specific dielectric properties.

Models like the Self-Consistent Reaction Field (SCRF) and the Solvation Model based on Density (SMD) are commonly used to incorporate the effects of water. researchgate.netbibliotekanauki.pljes.or.jp In studies of HAN decomposition, solvent effects have been included by applying SCRF with the Polarizable Continuum Model (PCM) or by using the SMD model, which is known for its accuracy in calculating solvation energies. researchgate.netscispace.comjes.or.jp These calculations have been crucial for determining the reaction pathways in aqueous solutions, as the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the energy barriers of reactions. researchgate.netbibliotekanauki.pl

Kinetic Modeling and Simulation of Hydroxylammonium Nitrate Decomposition

A detailed chemical kinetics model is a sophisticated simulation tool that incorporates a large set of elementary reactions and their associated chemical species to predict the behavior of a chemical system. jes.or.jp Such models are invaluable for investigating transient phenomena like ignition and for understanding the key factors that govern decomposition. jes.or.jp

For aqueous HAN, detailed models have been developed based on quantum chemistry calculations. jes.or.jpacs.org One such model, the YNU-L 3.0, comprises 167 reactions and 63 chemical species to simulate the thermal decomposition of HAN solutions. jes.or.jp Another detailed mechanism, developed using the SMD-ωB97X-D method, describes multiple kinetic processes, including the nitration and nitrosation of hydroxylamine (B1172632), the dimerization of HNO, and pathways for HONO regeneration. acs.orgnih.gov These models can predict the evolution of different chemical species over time and under various temperature conditions, showing reasonable agreement with experimental data from flow reactor studies. acs.orgnih.gov

Transition State Theory (TST) provides the crucial link between the potential energy surface calculated by quantum mechanics and the macroscopic reaction rates used in kinetic models. wikipedia.org TST is used to estimate the rate coefficients of elementary reactions based on the properties of the transition state. acs.orgnih.gov

Table 2: Key Reactions in a Detailed Kinetic Model for HAN Decomposition

| Reaction | Description |

|---|---|

| HAN → HNO + HONO + H₂O | Initial decomposition reaction that triggers the overall process. jes.or.jpjes.or.jp |

| HAN + HONO → N₂O + 2H₂O + HNO₃ | Exothermic reaction that accelerates decomposition. jes.or.jpjes.or.jp |

| 2HNO → N₂O + H₂O | Exothermic reaction that also accelerates decomposition. jes.or.jpjes.or.jp |

| NH₂OH + HONO → N₂O + 2H₂O | Catalytic reaction leading to the formation of nitrous oxide. hw.ac.uk |

| 3HONO → 2NO + HNO₃ + H₂O | Decomposition of nitrous acid. hw.ac.uk |

Sensitivity Analysis in this compound Reaction Systems

Research based on quantum mechanical calculations has led to the development of detailed chemical kinetics models for the liquid-phase reactions of aqueous HAN. jes.or.jp A key finding from these models is the autocatalytic nature of HAN decomposition. Sensitivity analyses suggest that the autocatalysis is driven by an acid-catalyzed nitration-nitrosation pathway. psu.eduacs.orgnih.gov This implies that the decomposition process is enhanced by an increase in the solution's acidity. psu.edunih.gov

The mechanism for aqueous HAN decomposition involves multiple kinetic processes, including the nitration of hydroxylamine, dimerization of HNO, scavenging of nitrous acid (HONO) through nitrosation reactions, and the regeneration of HONO via hydrogen-abstraction pathways. psu.eduacs.org The interplay between these pathways is complex, and sensitivity analysis is essential for simplifying the reaction network to its most critical components for predictive modeling.

Table 1: Key Reactions in Aqueous HAN Decomposition Identified Through Kinetic Modeling jes.or.jp

| Reaction | Role in Decomposition |

|---|---|

| HAN → HNO + HONO + H₂O | Triggers the overall decomposition |

| HAN + HONO → N₂O + 2H₂O + HNO₃ | Exothermic reaction that accelerates decomposition |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide fundamental insights into the structural and dynamic properties of HAN systems at the atomic level. psu.edu These simulations are particularly valuable for understanding the behavior of HAN-water mixtures and HAN-based ionic liquids. psu.edunih.govacs.org

Classical MD simulations have been performed to determine the thermophysical properties of HAN-water mixtures as a function of concentration and temperature. psu.edu To achieve this, force fields for the individual hydroxylammonium (NH₃OH⁺) and nitrate (NO₃⁻) ions are developed based on quantum mechanical calculations, such as Density Functional Theory (DFT). psu.edu

A key focus of MD simulations on HAN systems is the characterization of the extensive hydrogen bond network. nih.govacs.org Studies using polarizable force fields, such as APPLE&P, have investigated binary mixtures of HAN and 2-hydroxyethylhydrazinium nitrate (HEHN). nih.govacs.org The results from these simulations show good agreement with experimental data for properties like density as a function of temperature. nih.govacs.org

Direct dynamics trajectory simulations have also been used to explore the dissociation dynamics of HAN. cuny.edu These studies show that in the gas phase, the HAN monomer can adopt a stable covalent structure (HONH₂·HNO₃). Spontaneous proton transfer can be induced by the presence of a nitrate ion. cuny.edu

Table 2: Structural Insights from MD Simulations of HAN-based Ionic Liquid Mixtures nih.govacs.org

| Property | Finding |

|---|---|

| Key Hydrogen Bonding Sites | N-H···O and O-H···O |

| First Solvation Shell Distance | ~2 Å |

| Hydrogen Bond Directionality | Nearly linear, indicating strong bonds |

Theoretical Insights into this compound Catalytic Processes

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of HAN catalytic decomposition. nih.govacs.org These computational approaches provide a molecular-level understanding of how catalysts can lower the activation energy of the rate-determining steps in HAN decomposition.

The initial step in the thermal decomposition of HAN is believed to be the proton transfer from the hydroxylammonium ion ([NH₃OH]⁺) to the nitrate ion ([NO₃]⁻), a step with a high activation energy. nih.govacs.org Catalysts are employed to provide an alternative reaction pathway with a lower energy barrier. acs.org Theoretical investigations explore how different catalyst surfaces interact with HAN and its constituent ions to facilitate this process.

For instance, studies have explored the catalytic decomposition of HAN on various metal and metal oxide surfaces. Iridium-based catalysts are frequently studied and have been shown to be highly effective. acs.orgresearchgate.netresearchgate.net Theoretical models can simulate the adsorption of HAN species onto an iridium surface and calculate the energy barriers for subsequent reaction steps. One study proposed that the presence of a catalyst is particularly effective for the first initiation reaction in the liquid phase, which activates the generation of nitric acid (HNO₃) and leads to subsequent rapid reactions. Another theoretical investigation focused on the catalytic decomposition of HAN on an Ir(110) surface. researchgate.net

DFT calculations have been applied to determine the reaction pathways and energy barriers for the initial decomposition in aqueous solutions. The ion-neutral reaction (NH₃OH⁺-HNO₃), the neutral-neutral reaction (NH₂OH-HNO₃), and HNO₃ self-decomposition pathways were all found to have comparable energy barriers of 91.7 kJ/mol, 88.7 kJ/mol, and 89.8 kJ/mol, respectively. researchgate.net In aqueous solution, the ionic reaction is considered dominant as NH₃OH⁺ and NO₃⁻ are the major species present. researchgate.net

Table 3: Comparison of Activation Energies (Ea) for Thermal vs. Catalytic HAN Decomposition researchgate.net

| Decomposition Method | Stage | Activation Energy (Ea) |

|---|---|---|

| Thermal | Overall | ~95 kJ/mol |

| Ceria-based Catalyst | Inception | ~33 kJ/mol |

| Peak | ~170 kJ/mol | |

| Decay | ~130 kJ/mol | |

| Iridium-based Catalyst | Stage 1 | ~65 kJ/mol |

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2-hydroxyethylhydrazinium nitrate | C₂H₉N₃O₄ |

| Cerium Oxide | CeO₂ |

| This compound | H₄N₂O₄ |

| Iridium | Ir |

| Nitric acid | HNO₃ |

| Nitrous acid | HONO |

| Nitrous oxide | N₂O |

Advanced Spectroscopic and Analytical Methodologies in Hydroxylammonium Nitrate Research

Infrared Spectroscopy Applications in Hydroxylammonium Nitrate (B79036) Analysis

Infrared (IR) spectroscopy serves as a powerful tool for investigating the chemical properties of hydroxylammonium nitrate (HAN). This technique probes the vibrational modes of molecules, providing insights into their structure, bonding, and the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in the qualitative and quantitative analysis of HAN, particularly in aqueous solutions and as a component of liquid propellants. Studies using FT-IR reveal detailed information about the interactions between the hydroxylammonium cation (HA⁺), the nitrate anion (NO₃⁻), and water molecules. dtic.mil As the concentration of HAN in water increases, FT-IR spectra show distinct changes. In dilute solutions, the spectra are characteristic of ion hydration. dtic.mil However, at higher concentrations, features attributable to ion-pairing become evident and eventually dominate the spectra. dtic.mil The vibrational spectra of all three components provide a consistent picture of these interactions, with the nitrate spectrum being particularly sensitive. dtic.mil The data suggests that the ion-paired species is strongly hydrogen-bonded through the O-H group of the hydroxylammonium cation. dtic.mil

FT-IR is also employed to identify the products of HAN decomposition. Through techniques like confined rapid thermolysis coupled with FT-IR spectroscopy, the major IR-active decomposition species of HAN-water mixtures have been identified as water (H₂O), nitrous oxide (N₂O), nitric oxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃). acs.org

Table 1: Key Functional Groups in this compound and Their Theoretical FT-IR Regions

| Functional Group | Bond | Vibration Type | Theoretical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl | O-H | Stretch | 3500–3200 |

| Amine | N-H | Stretch | 3500–3200 |

| Nitrate | N-O | Stretch | 1400–1300 |

| Amine | N-H | Bend | 1600–1400 |

Data sourced from a study on HAN synthesis and decomposition. mdpi.com

Quantum Cascade Laser (QCL) mid-infrared spectroscopy offers a high-sensitivity, real-time approach for the online monitoring of chemical processes involving HAN. nih.govresearchgate.net This method is particularly valuable for tracking the kinetics in the processing of nuclear materials and other complex chemical reactions. nih.govresearchgate.netornl.gov QCL spectroscopy allows for rapid and continuous sampling of nitrates in both aqueous and organic reactive systems. nih.govresearchgate.netornl.gov A significant advantage of this technique is that it can be performed as a standoff or off-set method, eliminating the need for sample collection and enabling monitoring in hazardous or extreme conditions. mdpi.comnih.govresearchgate.net By using a flow cell for in situ sampling of a liquid slipstream, chemical species can be detected and identified with high sensitivity through pattern recognition analysis. nih.govresearchgate.netornl.gov

To enhance in situ analysis capabilities, particularly in hostile radiological or chemical environments, a prototype system coupling a QCL beam with Attenuated Total Reflection (ATR) has been developed. nih.govresearchgate.netornl.gov The ATR technique works on the principle of total internal reflection, creating an evanescent wave that extends a short distance into the sample in contact with the ATR crystal. researchgate.net This interaction allows for the analysis of samples with little to no preparation. researchgate.net

The QCL-ATR system enables the direct detection and identification of chemical changes within a reaction. nih.govresearchgate.netornl.gov This spectroscopic method has been successfully used to monitor the chemistry of HAN in concentrated nitric acid, which is relevant for nuclear material processing. osti.gov The mid-infrared range is selected to distinguish the molecular vibrations of the analytes while excluding the background absorption from the concentrated nitric acid matrix. osti.gov Research has established the limits of detection (LOD) and quantification (LOQ) for this compound using this advanced methodology. nih.govresearchgate.netornl.gov

Table 2: Performance of ATR-Coupled QCL for this compound Detection

| Wavelength (μm) | Limit of Detection (LOD) (g·L⁻¹) | Limit of Quantification (LOQ) (g·L⁻¹) |

|---|---|---|

| 3.77 | 0.3 - 3 | 3.5 - 10 |

| 7.46 | 0.3 - 3 | 3.5 - 10 |

| 9.81 | 0.6 - 6 | 7.0 - 20 |

Data represents a range for the nitrate system at three peaks, with the sensitivity at 9.81 μm being about half that of the shorter wavelengths. mdpi.comnih.govresearchgate.netornl.gov

Raman Spectroscopy for this compound System Characterization

Raman spectroscopy is a valuable technique for the qualitative and quantitative analysis of molecular species in HAN solutions. nih.govresearchgate.net It is based on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules present. This method is particularly advantageous for process monitoring in challenging environments, such as shielded hot cells, offering a rapid, in situ alternative to offline analytical techniques like ion chromatography. ornl.gov

Raman spectroscopy allows for the direct and distinct identification of the key species in HAN solutions: the hydroxylammonium ion (NH₃OH⁺), nitrate (NO₃⁻), and nitrite (B80452) (NO₂⁻). ornl.govosti.gov Each of these species has characteristic Raman active vibrational bands. The hydroxylammonium cation, belonging to the Cₛ symmetry group, has several identifiable vibrational bands. nih.govacs.org

Quantitative analysis is achieved by correlating the intensity of the Raman scattered light to the analyte's concentration. nih.gov For complex systems with overlapping bands and matrix effects, data preprocessing and multivariate chemometric methods, such as partial least squares regression (PLSR), are applied to accurately quantify the species. nih.govresearchgate.net Calibration standards are prepared with known concentrations to build robust quantitative models. ornl.gov

Table 3: Characteristic Raman Peaks for Species in this compound Solutions

| Species | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxylammonium Ion (NH₃OH⁺) | N–O symmetric stretch (ν₅) | 1007 |

| Hydroxylammonium Ion (NH₃OH⁺) | O–H plane bending (ν₈) | 1236 |

| Hydroxylammonium Ion (NH₃OH⁺) | NH₃ asymmetric deformation (ν₄) | 1564 |

| Nitrate (NO₃⁻) | N–O symmetric stretch | 1048 |

| Nitrite (NO₂⁻) | N–O asymmetric stretch | 1332 |

Data compiled from studies on Raman analysis of HAN solutions. nih.govornl.govacs.org

The ability to perform real-time, direct analysis makes Raman spectroscopy ideal for in situ studies of HAN reactions. ornl.gov This is especially critical in applications like the nuclear fuel cycle, where HAN is used as a redox reagent to stabilize plutonium (Pu) and neptunium (B1219326) (Np) valences. nih.gov Monitoring the concentrations of HAN and nitric acid in real-time can provide timely feedback to inform process adjustments. acs.org

By applying Raman spectroscopy directly to the process solution, researchers can gain insights into the kinetic redox expressions that describe the reactions between hydroxylammonium, nitrite, and nuclear materials like Np and Pu. ornl.govosti.gov This circumvents the need for sample extraction and dilution required by other methods, thereby improving the timeliness and accuracy of analytical measurements for process control. ornl.gov Experimental studies have examined the concentration-dependent changes in the nitrate vibrations in aqueous HAN, providing information on the structural characteristics and ion-pairing within the solution. dtic.mil

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | NH₃OHNO₃ |

| Water | H₂O |

| Nitrous oxide | N₂O |

| Nitric oxide | NO |

| Nitrogen dioxide | NO₂ |

| Nitric acid | HNO₃ |

| Hydroxylammonium ion | NH₃OH⁺ |

| Nitrate | NO₃⁻ |

| Nitrite | NO₂⁻ |

| Plutonium | Pu |

Thermal Analysis Techniques in this compound Decomposition Studies

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Decomposition Characterization

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the study of HAN decomposition. DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing exothermic and endothermic events associated with decomposition. TGA, on the other hand, continuously measures the mass of a sample as it is heated at a controlled rate, providing information on mass loss due to the evolution of gaseous products.

Studies utilizing TGA have shown that aqueous HAN solutions exhibit distinct decomposition characteristics. For instance, an 80% aqueous HAN solution begins to decompose at approximately 124°C. mdpi.com The initial broad endothermic curve observed in the TGA thermogram up to 120°C is attributed to the evaporation of water. mdpi.com The decomposition onset temperature is a critical parameter that can be significantly influenced by the presence of catalysts. In the absence of a catalyst, the thermal decomposition onset temperature for an aqueous HAN solution was found to be 86.0°C in a batch-type reactor. mdpi.com However, the introduction of various catalysts can lower this temperature. For example, catalysts such as those based on copper have been shown to decrease the decomposition onset temperature to as low as 41°C. mdpi.com

The heating rate is another crucial factor that affects the decomposition temperature. Research has shown that as the heating rate increases, the decomposition temperature of HAN also tends to increase. illinois.eduuomustansiriyah.edu.iq Isothermal TGA experiments, where the temperature is held constant, have been used to measure mass loss rates over extended periods, providing insights into the long-term stability of HAN solutions. mdpi.com

Table 1: Decomposition Onset Temperatures of this compound (HAN) under Various Conditions

| Condition | Decomposition Onset Temperature (°C) | Analytical Method |

|---|---|---|

| 80% Aqueous HAN Solution | ~124 | TGA |

| Aqueous HAN Solution (Thermal) | 86.0 | Batch Reactor |

| Aqueous HAN with Cu/honeycomb catalyst | 41.0 | Batch Reactor |

| Aqueous HAN with Pt/honeycomb catalyst | 52.9 | Batch Reactor |

| Aqueous HAN with Mn/honeycomb catalyst | 67.8 | Batch Reactor |

| Aqueous HAN with Co/honeycomb catalyst | 74.7 | Batch Reactor |

| Aqueous HAN with Ir/honeycomb catalyst | 76.9 | Batch Reactor |

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS)

To identify the gaseous species produced during the decomposition of HAN, Evolved Gas Analysis (EGA) is often coupled with Mass Spectrometry (MS). This hyphenated technique allows for the real-time detection and identification of volatile decomposition products as they are evolved from the sample being analyzed by a thermal analysis instrument like a TGA or DTA.

Other research employing techniques like Direct Insertion Probe–Mass Spectrometry (DIP–MS) has also been used to study the thermal decomposition of HAN-based monopropellants at high heating rates. begellhouse.com These studies have confirmed the evolution of gases such as nitric oxide (NO), ammonia (B1221849) (NH₃), nitrous oxide (N₂O), water vapor, nitrogen dioxide (NO₂), and nitric acid (HNO₃). begellhouse.comacs.org The use of an iridium-based catalyst in DTA-TG/MS analysis has been shown to facilitate the generation of ammonia. acs.org

Table 2: Gaseous Products Identified during the Thermal Decomposition of this compound (HAN) by EGA-MS

| Gaseous Product | Chemical Formula |

|---|---|

| Nitrous Oxide | N₂O |

| Water | H₂O |

| Nitric Acid | HNO₃ |

| Nitric Oxide | NO |

| Nitrogen Dioxide | NO₂ |

| Ammonia | NH₃ |

Confined Rapid Thermolysis (CRT) and Fourier Transform Infrared (FTIR) Spectroscopy for Product Monitoring

Confined Rapid Thermolysis (CRT) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the isothermal decomposition characteristics of energetic materials like HAN in the condensed phase. psu.eduaiaa.org This method allows for rapid heating of the sample to a specific temperature, and the evolved gaseous products are then analyzed by FTIR spectroscopy, which identifies molecules based on their absorption of infrared radiation.

Experiments using CRT/FTIR spectroscopy on HAN-water mixtures and solid HAN have been conducted over a temperature range of 120 to 180°C. psu.eduaiaa.org The results from these studies show that the major IR-active decomposition species for HAN-water mixtures are water (H₂O), nitrous oxide (N₂O), nitric oxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃). psu.eduaiaa.org

For the decomposition of solid HAN, nitrous oxide (N₂O) was identified as the dominant species formed. The concentration of nitric acid (HNO₃) was observed to be somewhat higher in the decomposition of solid HAN compared to its solution state at the same temperature. psu.eduaiaa.org These findings suggest that the presence of water influences the decomposition pathway and the distribution of products. The proposed decomposition mechanism involves an initial proton transfer, followed by a series of reactions involving highly reactive intermediates like HONO and HNO, leading to the evolution of the observed gas-phase species. psu.edu FTIR has also been used to analyze the gas products from the electrolytic decomposition of HAN, identifying nitrogen dioxide (NO₂) and nitrous oxide (N₂O) as the main components. acs.orgnih.gov

Table 3: Major IR-Active Decomposition Species of this compound (HAN) Identified by CRT/FTIR Spectroscopy (120-180°C)

| Species | Chemical Formula | Detected in HAN-Water Mixture | Detected in Solid HAN |

|---|---|---|---|

| Water | H₂O | Yes | Not specified as product |

| Nitrous Oxide | N₂O | Yes | Yes (Dominant) |

| Nitric Oxide | NO | Yes | Not specified |

| Nitrogen Dioxide | NO₂ | Yes | Not specified |

| Nitric Acid | HNO₃ | Yes | Yes (Higher concentration than in solution) |

Interfacial and Solution Chemistry of Hydroxylammonium Nitrate

Acid-Base Equilibria and Proton Transfer Dynamics in Hydroxylammonium Nitrate (B79036) Solutions

Hydroxylammonium nitrate (HAN) is the salt of a weak base, hydroxylamine (B1172632) (NH₂OH), and a strong acid, nitric acid (HNO₃). Consequently, aqueous solutions of HAN are acidic due to the equilibrium established by the hydroxylammonium ion ([NH₃OH]⁺), which acts as a Brønsted-Lowry acid. A 90% by weight aqueous HAN solution exhibits a pH of approximately 2.8. mdpi.com The fundamental acid-base equilibrium in solution is represented by the dissociation of the hydroxylammonium ion:

[NH₃OH]⁺ ⇌ NH₂OH + H⁺ illinois.edu

The dynamics of proton transfer are a critical factor in the chemistry of HAN solutions, particularly concerning its decomposition. The initial and often rate-determining step in the thermal decomposition of HAN involves the transfer of a proton from the hydroxylammonium cation to the nitrate anion ([NO₃]⁻) researchgate.netnih.gov. This process forms hydroxylamine and nitric acid. Theoretical studies using density functional theory (DFT) have investigated the energetics of this proton exchange. In the gas phase, the formation of an ionic pair, [NH₃OH]⁺[NO₃]⁻, from the neutral hydrogen-bonded complex of hydroxylamine and nitric acid is energetically unfavorable. However, in clusters and in the condensed phase, electrostatic and hydrogen-bonding interactions stabilize the ionic form aip.org. The autocatalysis of HAN decomposition is significantly influenced by proton transfer to hydroxylamine mdpi.com.

Interactions of this compound with Metal Ions and Complexing Agents

The stability of this compound solutions is severely compromised by the presence of transition metal ions, with iron being a particularly potent catalyst for its decomposition osti.govdtic.mildtic.mil. Solid HAN is known to be unstable, especially in the presence of trace amounts of iron(III) wikipedia.org. The catalytic effect of iron stems from a redox cycle involving the Fe(III)/Fe(II) couple. The process is initiated by the reduction of Fe(III) by the hydroxylammonium ion, followed by the re-oxidation of the resulting Fe(II) by nitrate osti.gov.

The key reactions illustrating this catalytic cycle are:

2[NH₃OH]⁺ + 4Fe³⁺ → 4Fe²⁺ + N₂O + H₂O + 6H⁺

2Fe²⁺ + HNO₃ + 2H⁺ → 2Fe³⁺ + HNO₂ + H₂O osti.gov

This catalytic activity means that even parts-per-million (ppm) levels of iron contamination, which can be leached from metallic storage containers, can significantly accelerate decomposition, posing a safety risk and limiting the shelf-life of HAN-based formulations illinois.eduosti.gov. For example, analysis of HAN solutions has detected iron and copper impurities at concentrations of 0.49 ppm and 0.1 ppm, respectively, both of which are known to catalyze decomposition mdpi.comillinois.edu. Due to this sensitivity, stringent control of metallic impurities is required for applications such as liquid propellants, with iron content often needing to be kept below 5 ppm osti.gov.

To counteract the detrimental effects of metal ion catalysis, chelating agents are employed. These molecules, also known as sequestering agents, are ligands that can form stable, multidentate complexes with metal ions, effectively isolating them from participating in further reactions mdpi.com. By sequestering catalytic metal ions like Fe(III), chelating agents can inhibit the decomposition rate of HAN mdpi.comresearchgate.net.

The effectiveness of a chelating agent in HAN solutions is dependent on its ability to form stable complexes in a highly acidic environment. A study investigating the impact of different chelating agents on the decomposition of 90% aqueous HAN at 348 K yielded the following results:

2,2′-bipyridine (Bipy): This agent was found to be an effective inhibitor. The addition of 1% Bipy reduced the isothermal decomposition rate by 20.4%, from 0.137%/h to 0.109%/h. It also increased the decomposition onset temperature from 454.8 K to 461.8 K. Spectrophotometric analysis confirmed that Bipy forms chelate complexes with trace iron impurities in HAN solutions mdpi.comresearchgate.net.

Triethanolamine (TEA): The addition of 1% TEA had a minimal inhibitory effect, reducing the decomposition rate by only 3.65% to 0.132%/h mdpi.comresearchgate.net.

Ethylenediaminetetraacetic acid (EDTA): Contrary to its intended purpose, the addition of 1% EDTA increased the isothermal decomposition rate by 12.4% to 0.154%/h mdpi.comresearchgate.net.

The poor performance of TEA and EDTA is attributed to the low pH of the HAN solution, which can lead to poor metal complex stability mdpi.comresearchgate.net.

| Chelating Agent | Isothermal Decomposition Rate (%/h) | Change in Decomposition Rate (%) |

|---|---|---|

| None (Baseline) | 0.137 | N/A |

| 2,2′-bipyridine (Bipy) | 0.109 | -20.4 |

| Triethanolamine (TEA) | 0.132 | -3.65 |

| Ethylenediaminetetraacetic acid (EDTA) | 0.154 | +12.4 |

Reaction Kinetics with Other Chemical Species in Solution

HAN → 0.75 N₂O + 1.75 H₂O + 0.5 HNO₃ jes.or.jp

NH₂OH + HONO → N₂O + 2H₂O researchgate.net

Applications of Hydroxylammonium Nitrate in Advanced Chemical Systems

Hydroxylammonium Nitrate (B79036) as a Component in Liquid and Solid Propellant Systems

Hydroxylammonium nitrate (HAN) is a significant compound in the field of energetic materials, serving as a key component in both liquid and solid propellant systems. wikipedia.org Its properties make it a compelling alternative to traditional propellants like hydrazine, primarily due to its higher performance, increased density, and reduced toxicity. irjet.nethw.ac.uk HAN-based propellants are often referred to as "green propellants" because they are more environmentally benign than conventional options. irjet.net

Chemical Basis of Energy Release in this compound-Based Propellants

The energetic nature of this compound stems from its chemical structure, which incorporates both a reducing agent (the hydroxylammonium cation, [NH₃OH]⁺) and an oxidizing agent (the nitrate anion, [NO₃]⁻) within the same molecule. wikipedia.orgsciencemadness.org This inherent combination of fuel and oxidizer moieties allows for a self-sustaining decomposition reaction that releases a significant amount of energy.

HAN → 0.75 N₂O + 1.75 H₂O + 0.5 HNO₃ jes.or.jp

Combustion Characteristics and Mechanisms of this compound-Based Propellants

The combustion of HAN-based propellants is characterized by complex physical and chemical processes that are influenced by factors such as pressure, temperature, and propellant composition. researchgate.netproquest.com The combustion mechanism involves the decomposition of HAN in the liquid phase, followed by gas-phase reactions of the decomposition products. begellhouse.comresearchgate.net

Key combustion characteristics include:

Pressure Dependence: The burning rate of HAN-based propellants is highly dependent on pressure. researchgate.netresearchgate.net Studies have shown that the burning rate can exhibit different regimes with varying pressure exponents. researchgate.netbohrium.com For instance, the burning rate of an 80 wt. % HAN aqueous solution increases with pressure up to a certain point, after which it may decrease before rising again at higher pressures. researchgate.net This complex behavior is attributed to the interplay between the decomposition kinetics and the phase changes of the components, particularly the boiling of water in aqueous solutions. researchgate.netresearchgate.net

Formulation Chemistry of this compound-Containing Propellants (e.g., with methanol (B129727), ammonium (B1175870) nitrate, TEAN)

To optimize performance characteristics such as specific impulse, density, and combustion stability, HAN is typically formulated with various fuel components and other additives. nasa.govscience.gov These formulations are often aqueous solutions to ensure stability and control over the combustion process. wikipedia.org

Common components in HAN-based propellant formulations include:

Fuels: Organic compounds are added to react with the excess oxidizer from HAN decomposition, increasing the energy release and the specific impulse.

Methanol (CH₃OH): Methanol is a common fuel used in HAN-based propellants. mdpi.comacs.org It is effective in moderating the burning rate and stabilizing the combustion process. jes.or.jp The addition of methanol can suppress the high linear burning rate of HAN solutions. acs.org

Triethanolammonium (B1229115) Nitrate (TEAN): TEAN is another fuel component that has been extensively studied in HAN-based formulations, such as the XM46 propellant, which consists of 60.8% HAN, 19.2% TEAN, and 20% water by weight. science.govmdpi.com

Oxidizers:

Ammonium Nitrate (AN): Ammonium nitrate is sometimes added to HAN-based propellants to adjust the oxygen balance and modify the combustion properties. researchgate.netmdpi.com A notable example is the SHP163 propellant, which contains 73.6% HAN, 16.3% methanol, 3.9% ammonium nitrate, and 6.2% water. mdpi.comacs.org

Other Additives:

Glycine: Glycine has been investigated as a fuel for HAN-based monopropellants and has shown compatibility with certain catalysts. mdpi.com

Gelling Agents: Gelling agents can be added to create gelled propellants, which offer advantages in terms of storage, handling, and the ability to suspend energetic or catalytic particles. utep.edu

The selection and proportion of these components are critical in determining the final properties of the propellant, including its energy content, combustion temperature, and physical characteristics. nasa.gov

Interactive Data Table: Common HAN-Based Propellant Formulations

| Propellant Name | This compound (wt%) | Fuel (wt%) | Other Components (wt%) |

| XM46 | 60.8 | 19.2 (TEAN) | 20.0 (Water) |

| SHP163 | 73.6 | 16.3 (Methanol) | 3.9 (Ammonium Nitrate), 6.2 (Water) |

| HANGLY26 | 60.0 | 14.0 (Glycine) | 26.0 (Water) |

This compound in Nuclear Fuel Reprocessing Chemistry

This compound plays a crucial role in the reprocessing of spent nuclear fuel, specifically in the separation and purification of plutonium. osti.govchimia.ch The most common reprocessing method is the PUREX (Plutonium and Uranium Recovery by Extraction) process, which utilizes solvent extraction to separate uranium and plutonium from fission products. llnl.govcondorchem.com

Role as a Reductant in Plutonium Separation and Purification Processes